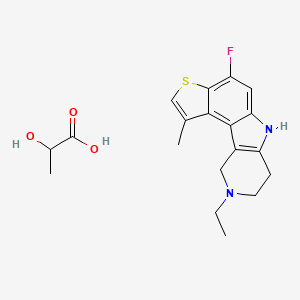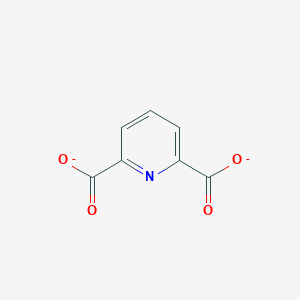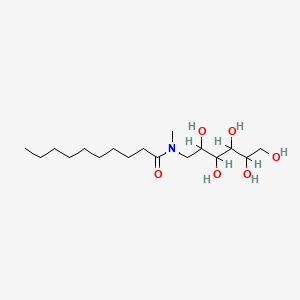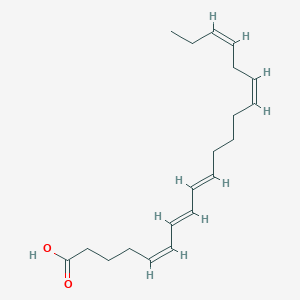
Sp-Camps
Übersicht
Beschreibung
Sp-Camps, also known as Sp-adenosine-3’,5’-cyclic monophosphorothioate, is a cyclic nucleotide analog. It is a potent and specific activator of cyclic adenosine monophosphate-dependent protein kinases (PKA). This compound is known for its enhanced cell permeability and resistance to degradation by cyclic nucleotide phosphodiesterases, making it a valuable tool in studying cyclic adenosine monophosphate-dependent signaling pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sp-Camps is synthesized through a series of chemical reactions starting from adenosine. The key step involves the introduction of a sulfur atom into the cyclic phosphate group, replacing one of the non-bridging oxygen atoms. This is achieved through the use of phosphorothioate chemistry. The synthesis typically involves the following steps:
Protection of the hydroxyl groups: on the adenosine molecule.
Formation of the cyclic phosphate: intermediate.
Introduction of the sulfur atom: using a suitable sulfurizing agent.
Deprotection: of the hydroxyl groups to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis equipment, high-purity reagents, and stringent quality control measures to ensure the consistency and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Sp-Camps undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds.
Substitution: The sulfur atom in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or iodine.
Nucleophiles: Such as thiols or amines for substitution reactions.
Major Products
Oxidation: Formation of disulfide-linked dimers.
Substitution: Formation of substituted phosphorothioate derivatives.
Wissenschaftliche Forschungsanwendungen
Sp-Camps is widely used in scientific research due to its ability to activate cyclic adenosine monophosphate-dependent protein kinases. Some of its applications include:
Biochemistry: Studying the role of cyclic adenosine monophosphate in cellular signaling pathways.
Molecular Biology: Investigating the regulation of gene expression by cyclic adenosine monophosphate.
Medicine: Exploring potential therapeutic applications in diseases where cyclic adenosine monophosphate signaling is dysregulated, such as certain cancers and metabolic disorders .
Wirkmechanismus
Sp-Camps exerts its effects by binding to the regulatory subunits of cyclic adenosine monophosphate-dependent protein kinases, leading to the activation of the catalytic subunits. This activation results in the phosphorylation of various target proteins, thereby modulating their activity. The molecular targets and pathways involved include:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rp-Camps: An antagonist of cyclic adenosine monophosphate-dependent protein kinases.
Dibutyryl-cyclic adenosine monophosphate: A cell-permeable analog of cyclic adenosine monophosphate.
8-Bromo-cyclic adenosine monophosphate: Another cell-permeable analog of cyclic adenosine monophosphate
Uniqueness
Sp-Camps is unique due to its high resistance to degradation by cyclic nucleotide phosphodiesterases and its potent activation of cyclic adenosine monophosphate-dependent protein kinases. This makes it a valuable tool for studying cyclic adenosine monophosphate signaling with minimal interference from endogenous phosphodiesterases .
Eigenschaften
IUPAC Name |
(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N5O5PS/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13)/t4-,6-,7-,10-,21?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPNJFHAPJOHPP-JOILOJCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N5O5PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178316 | |
| Record name | Adenosine-3',5'-cyclic phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23645-17-2 | |
| Record name | Adenosine-3',5'-cyclic phosphorothioate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023645172 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine-3',5'-cyclic phosphorothioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20178316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2-(5-methyl-4,5,6,7-tetrahydroindazol-2-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide](/img/structure/B1240408.png)

![Dimethyl 2,6-dimethyl-4-[3-(3-spiro[indene-1,4'-piperidine]-1'-ylpropylcarbamoylamino)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1240412.png)
